Acid Red 119
Overview
Description
Acid Red 119 (AR-119) is a type of azo dye commonly used in various industrial applications. It is known for its vivid red color and is widely used in the textile and food industries. This dye, like other azo compounds, is known for its complex molecular structure and distinct chemical properties.
Synthesis Analysis
Acid Red 119 is synthesized through a series of chemical reactions involving azo compounds. Sun Gui-chun (2009) describes the synthesis of a similar azo dye, Acid Red S-GN, which provides insights into the processes involved in creating azo dyes like Acid Red 119. The synthesis involves diazotization of specific compounds and subsequent reactions to produce the azo compound (Sun, 2009).
Molecular Structure Analysis
The molecular structure of Acid Red 119 is characterized by its azo group (N=N) and aromatic rings, which are common in azo dyes. This structure is responsible for the dye's color properties. Detailed molecular structure analysis can be inferred from studies on similar azo compounds.
Chemical Reactions and Properties
Azo dyes, including Acid Red 119, undergo various chemical reactions, particularly involving their azo groups. For instance, Bacillus thuringiensis has been found to decolorize AR-119, indicating its reactive nature with certain biological agents (Dave & Dave, 2009). This reactivity is significant in understanding the environmental impact and degradation of the dye.
Scientific Research Applications
Bacterial Decolorization of AR-119 : Studies have shown that certain bacterial strains, such as Bacillus thuringiensis, can effectively decolorize AR-119 dye in contaminated soil and water. This organism has been found capable of removing significant percentages of AR-119 dye, indicating its potential for bioremediation of dye-contaminated waste (Dave & Dave, 2009).
Water Treatment Sludge for AR-119 Removal : Research using waterworks sludge (FCS: ferric chloride sludge) has demonstrated its effectiveness in removing AR-119 dye from aqueous solutions. Optimization studies through response surface methodology (RSM) have helped in determining the most effective conditions for dye removal (Moghaddam, Moghaddam, & Arami, 2010).
Soil Acidification Studies : Although not directly related to AR-119, research in the field of soil science has examined the impact of chemical fertilization on soil acidification in red soil areas. This research provides insights into the broader environmental impacts of chemicals, potentially including dyes like AR-119 (Cai et al., 2015).
Advanced Oxidation Processes : Studies have also looked into advanced oxidation processes, such as the combination of sonolysis and photocatalysis, for degrading dyes including AR-119. These methods offer promising approaches for the treatment of wastewater containing azo dyes (Madhavan et al., 2010).
Decolorization by Bacterial Consortium : A consortium of bacterial strains has been shown to effectively decolorize AR-119, with a higher rate compared to individual strains. This indicates the potential of using a microbial consortium for treating effluents containing AR-119 and other dyes (Khehra et al., 2005).
Safety And Hazards
While specific safety and hazard information for Acid Red 119 is not available in the search results, general safety measures for handling dyes include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGVRMLIQVFLPE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890000 | |
Record name | C.I Acid Red 119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Red 119 | |
CAS RN |
70210-06-9, 12220-20-1 | |
Record name | Acid Red 119 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I Acid Red 119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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